8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
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Overview
Description
Scientific Research Applications
8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Future Directions
The future directions for “8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid” could involve further exploration of its synthesis protocols and potential applications in the field of industrial and synthetic organic chemistry . Additionally, more research could be conducted to understand its mechanism of action and to evaluate its safety and hazards.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes like topoisomerases .
Mode of Action
Quinoline derivatives have been reported to inhibit enzymes such as topoisomerases . The inhibition of these enzymes can lead to the prevention of DNA replication and transcription, thereby inhibiting the growth of cells.
Biochemical Pathways
Quinoline derivatives have been known to interfere with dna synthesis and replication by inhibiting topoisomerases , which could potentially affect multiple biochemical pathways.
Result of Action
Based on the known actions of similar quinoline derivatives, it can be inferred that the compound may inhibit cell growth by interfering with dna replication and transcription .
Biochemical Analysis
Biochemical Properties
8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit alkaline phosphatases, which are enzymes involved in dephosphorylation processes . The compound binds to the active site of these enzymes, preventing their normal function and thereby affecting cellular phosphate levels.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to downstream effects such as changes in gene expression and metabolic flux. The compound also influences transcription factors, altering the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects are observed, where a certain dosage level leads to a significant increase in toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the levels of key metabolites. For instance, its inhibition of alkaline phosphatases can lead to changes in phosphate metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, leading to localized effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals . Post-translational modifications, such as phosphorylation, can also influence its localization and interaction with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of quinoline derivatives with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-4-carboxylic acid: A derivative with a carboxylic acid group at the 4-position.
Uniqueness
8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and isopropylphenyl groups enhances its potential as a therapeutic agent and its utility in various research applications .
Properties
IUPAC Name |
8-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11(2)12-6-8-13(9-7-12)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQQAQNEDFHGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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